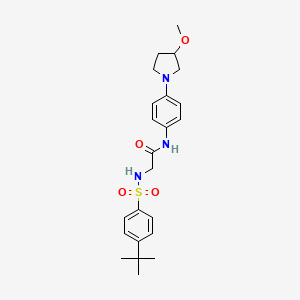

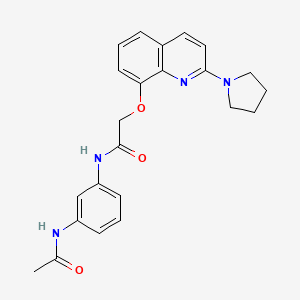

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

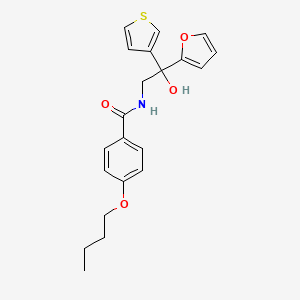

One area of scientific research application involves the synthesis and chemical reactions of related compounds, highlighting methodologies for constructing complex molecular architectures. For instance, the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl-substituted furans demonstrates a method for preparing butenolides, a class of compounds that includes structures related to 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide. This process entails photooxygenation leading to the formation of endoperoxides and ultimately γ-hydroxybutenolides, highlighting a pathway that could be relevant for modifications or derivations of the mentioned compound (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Photophysical Properties and Applications

Research into the photophysical properties and applications of furan and thiophene derivatives has been conducted to explore their potential in various fields such as materials science. The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones to create polyheterocyclic compounds indicates the interest in utilizing the unique reactive properties of furan and thiophene moieties for constructing complex molecular structures with potential application in the development of new materials or pharmaceuticals (Zhang et al., 2017).

Electropolymerization and Conducting Polymers

The electropolymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to form electrochromic conducting polymers showcases another research application avenue. These materials, derived from thiophene-based monomers, exhibit low redox switching potentials and high stability, which could be relevant for the development of electronic devices or coatings. This research demonstrates the potential utility of thiophene derivatives in the creation of novel conductive polymers with tailored electronic properties (Sotzing, Reynolds, & Steel, 1996).

Molecular Docking and Therapeutic Applications

In the pharmaceutical sciences, molecular docking studies of furan and thiophene derivatives to evaluate their potential as therapeutic agents offer a direct link to the medical applications of compounds similar to this compound. Research focusing on the synthesis and evaluation of derivatives for their antimicrobial activity and docking studies to predict their mode of action at the molecular level underscores the importance of these compounds in the search for new drugs (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Propriétés

IUPAC Name |

4-butoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-3-11-25-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-13-27-14-17)19-5-4-12-26-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKWDNACSHWROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)

![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)

![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)